molecular formula C18H17FN2O2 B2799235 2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 107752-98-7

2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2799235
CAS No.: 107752-98-7
M. Wt: 312.344
InChI Key: VRABLBFAMVGBAL-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (hereafter referred to as the target compound) belongs to the 4H-chromene family, a class of heterocyclic molecules known for diverse biological activities, including anticancer, enzyme inhibitory, and apoptosis-inducing properties . Its structure features a 3-fluorophenyl substituent at position 4 and 7,7-dimethyl groups on the chromene scaffold. This article compares its structural, synthetic, and functional attributes with closely related analogs to highlight substituent-driven variations.

Properties

IUPAC Name

2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)12(9-20)15(16)10-4-3-5-11(19)6-10/h3-6,15H,7-8,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRABLBFAMVGBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole, which is known to bind with high affinity to multiple receptors. This suggests that the compound may also interact with a variety of targets.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound may therefore influence similar pathways.

Biological Activity

2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic organic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for pharmacological exploration. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of the compound is C20H22FNO4C_{20}H_{22}FNO_{4}, and it has a molecular weight of approximately 359.4 g/mol. The synthesis typically involves multi-step organic reactions, including the reaction of 4-fluorobenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione and ethyl cyanoacetate . The detailed crystallographic data reveal that the compound adopts specific conformations that may influence its biological activity .

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. In one study, certain derivatives demonstrated IC50 values in the low micromolar range against cancer cells such as Jurkat and HT29 . The presence of the fluorophenyl group is believed to enhance the binding affinity to specific receptors involved in tumor growth regulation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases . The mechanism of action appears to involve modulation of signaling pathways related to inflammation.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Related chromene derivatives have been reported to possess antibacterial and antifungal properties. These activities are thought to arise from their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within pathogens .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The fluorine atom in the phenyl ring may enhance lipophilicity and receptor binding affinity .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

StudyFindings
Kemnitzer et al. (2007)Identified anticancer properties in chromene derivatives with similar structures.
Abd-El-Aziz et al. (2004)Reported significant cytotoxicity against various cancer cell lines for related compounds.
Brühlmann et al. (2001)Suggested potential applications in treating neurodegenerative diseases due to structural similarities with known therapeutic agents.

Scientific Research Applications

Anticancer Activity

The compound belongs to a class of organic compounds known as chromenes, which have demonstrated promising anticancer properties. Studies have shown that derivatives of 4H-chromenes exhibit cytotoxic effects against a range of cancer cell lines. For instance:

  • Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis (programmed cell death) in cancer cells. This is facilitated through the modulation of various signaling pathways involved in cell survival and proliferation .
  • Case Studies : Research has indicated that 2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can inhibit the growth of breast and lung cancer cell lines effectively. In one study, the compound exhibited IC50 values indicating potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells .

Neuroprotective Properties

Apart from its anticancer potential, this compound has been investigated for its neuroprotective effects. The structural features of 4H-chromenes suggest they may interact beneficially with neurotransmitter systems.

  • Alzheimer's Disease : Preliminary studies indicate that compounds similar to this compound may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology. By inhibiting AChE, these compounds could enhance cholinergic neurotransmission and potentially ameliorate cognitive deficits .

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of 3-fluorobenzaldehyde with malononitrile and dimedone under reflux conditions. The resulting product's structure has been characterized using techniques such as X-ray crystallography.

Synthesis Overview

StepReactantsConditionsProduct
13-Fluorobenzaldehyde + Malononitrile + DimedoneReflux in ethanol for 2–3 hoursThis compound

Conclusion and Future Directions

The applications of this compound are promising in both oncology and neurology. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced bioactivity.
  • Clinical Trials : To evaluate its effectiveness in human subjects for cancer treatment and neuroprotection.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Table 1: Substituent Comparison of Key 4H-Chromene Derivatives
Compound Name R4 (Position 4) R7 (Position 7) Key Functional Groups
Target Compound 3-fluorophenyl 7,7-dimethyl -CN, -NH2, -C=O
2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-... () 3-methoxyphenyl 7,7-dimethyl -CN, -NH2, -C=O
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-... () 3,4-dimethoxyphenyl Phenyl -CN, -NH2, -C=O
2-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-... () 4-[(4-chlorobenzyl)oxy]phenyl 7,7-dimethyl -CN, -NH2, -C=O
2-Amino-4-(3-hydroxyphenyl)-7,7-dimethyl-5-oxo-... () 3-hydroxyphenyl 7,7-dimethyl -CN, -NH2, -C=O
  • In contrast, methoxy () and hydroxy () substituents are electron-donating, which may alter redox properties or hydrogen-bonding capacity .
  • Steric Effects : The 7,7-dimethyl groups in the target compound and some analogs () impose conformational rigidity on the chromene scaffold, as seen in the half-boat cyclohexyl ring conformation of related structures (). This rigidity may affect binding to enzymatic pockets .

Physical and Spectroscopic Properties

Table 3: Physical Data Comparison
Compound (Evidence Source) Melting Point (°C) IR Peaks (cm<sup>-1</sup>) Notable NMR Shifts (δ, ppm)
Target Compound () Not reported ~2187 (C≡N), ~1660 (C=O) Aromatic H: ~7.48 (fluorophenyl)
4-[(4-Chlorobenzyl)oxy]phenyl analog () 207–208 2187 (C≡N), 1659 (C=O), 3323 (N-H) Aromatic H: 7.48 (multiplet)
3-Hydroxyphenyl analog () 232–234 2250 (C≡N), 1702 (C=O), 3312 (N-H) -OH likely at ~5.0 (broad)
  • The fluorine atom in the target compound may downfield-shift aromatic proton signals in <sup>1</sup>H NMR compared to methoxy or hydroxy analogs .
  • Consistent C≡N and C=O IR stretches across derivatives confirm core structural integrity .

Q & A

Q. Table 1: Representative Synthetic Conditions

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)Reference
KOtBuMeOHRT78>95%
DMAPEtOHReflux8292%

Basic: How is the compound’s structure validated experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation:

  • Data Collection: Mo Kα radiation (λ = 0.71073 Å), 296 K .
  • Refinement: SHELXL (R factor < 0.05) for precise bond-length/angle determination .
  • Key Metrics:
    • Triclinic (P1) or monoclinic (C2/c) systems with Z = 8 .
    • Mean C–C bond length: 0.003–0.005 Å .

Note: Hydrogen bonding networks (N–H⋯N/O) stabilize the crystal lattice, as seen in intermolecular interactions .

Advanced: How can crystallographic disorder in the fused ring system be resolved during refinement?

Methodological Answer:
Disorder in the cyclohexenone/pyran rings is common due to conformational flexibility:

Partial Occupancy Modeling: Use SHELXL’s PART instruction to assign occupancy to disordered atoms .

Restraints: Apply SIMU/DELU restraints to maintain reasonable thermal motion and geometry .

Validation: Cross-check with Hirshfeld surface analysis to ensure intermolecular contacts are physically plausible .

Example: In a related chromene derivative, sofa conformations were resolved by refining two alternate orientations with 60:40 occupancy .

Advanced: What methodologies are used to evaluate its biological activity, and how are assays optimized?

Methodological Answer:

  • Antimicrobial Assays:
    • Disk Diffusion: Test against E. coli and C. albicans with compound concentrations 10–100 µg/mL .
    • MIC Determination: Use broth microdilution (CLSI guidelines) to quantify inhibitory effects .
  • Enzyme Inhibition (e.g., EAAT1):
    • Radiolabeled glutamate uptake assays in transfected HEK cells .
    • IC50 calculations via nonlinear regression (e.g., 1.2 µM for EAAT1 inhibition in UCPH-101 analog ).

Key Consideration: Bioactivity is highly substituent-dependent. Fluorophenyl groups enhance membrane permeability but may reduce solubility .

Advanced: How should conflicting bioactivity data between studies be interpreted?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK vs. CHO) or incubation times .
  • Compound Purity: HPLC purity <90% may introduce false positives/negatives .
  • Statistical Analysis: Apply ANOVA to compare datasets, and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Case Study: A 20% variance in antimicrobial activity between studies was traced to differences in agar concentration affecting compound diffusion .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to map interactions with targets (e.g., EAAT1’s substrate-binding pocket ).
  • QSAR Models:
    • Train models with descriptors like logP, molar refractivity, and H-bond donor counts .
    • Validate via leave-one-out cross-validation (R² > 0.8 required) .
  • MD Simulations: GROMACS for 100-ns trajectories to assess conformational stability in lipid bilayers .

Critical Insight: The 3-fluorophenyl group’s electrostatic profile enhances target affinity but requires steric compatibility with the active site .

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